2-[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}carbamoyl)methoxy]acetic acid
Description
Chemical Identity:
This compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a carbamoylmethoxy-acetic acid moiety at the 4-position. The Boc group enhances stability during synthetic processes, while the carboxylic acid and carbamoyl groups enable further functionalization.
Synthetic Relevance:
The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate under basic conditions, as demonstrated in analogous syntheses (e.g., ). Such protocols are critical for protecting amines in drug intermediates.
For example, compounds like 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}acetic acid (CAS 157688-46-5) are marketed as intermediates for drug discovery .
Properties
IUPAC Name |
2-[2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]-2-oxoethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O6/c1-14(2,3)22-13(20)16-6-4-10(5-7-16)15-11(17)8-21-9-12(18)19/h10H,4-9H2,1-3H3,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXGFIYXEHJPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}carbamoyl)methoxy]acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Methoxyacetic Acid Moiety: The final step involves the coupling of the Boc-protected piperidine with methoxyacetic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}carbamoyl)methoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
The synthesis of 2-[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}carbamoyl)methoxy]acetic acid typically involves several steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions of appropriate precursors.
- Introduction of the Boc Protecting Group : The Boc group is introduced to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
- Coupling with Methoxyacetic Acid : The final step involves coupling the Boc-protected piperidine with methoxyacetic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Organic Synthesis
The compound serves as an intermediate in synthesizing complex organic molecules. Its structural features allow for various modifications, making it a versatile building block in organic chemistry.
Medicinal Chemistry
In medicinal research, this compound has been investigated for its potential therapeutic properties. It may act as a precursor for drug development targeting specific biological pathways.
Case Study : Research has indicated that derivatives of this compound exhibit activity against certain enzyme inhibitors and receptor ligands, showcasing its potential in developing new therapeutics .
Biological Research
The compound is utilized in studying enzyme inhibitors and receptor interactions. Its unique structure allows it to modulate biological pathways effectively.
Example Applications :
- Enzyme Inhibition Studies : The compound's ability to interact with specific enzymes makes it valuable for understanding biochemical pathways.
- Receptor Ligand Development : Its structural characteristics facilitate the design of new ligands for various receptors.
Mechanism of Action
The mechanism of action of 2-[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}carbamoyl)methoxy]acetic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthetic transformations, while the piperidine ring and methoxyacetic acid moiety can interact with biological receptors or enzymes. The compound may act as an inhibitor or modulator of specific pathways, depending on its structural modifications.
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below highlights structural analogs and their distinguishing features:
Key Findings from Comparative Analysis
Substituent Impact on Reactivity :
- The carbamoylmethoxy group in the target compound introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to simpler acetic acid derivatives (e.g., ).
- Fluorinated analogs (e.g., trifluoromethylphenyl in ) exhibit increased metabolic stability and lipophilicity, making them suitable for CNS-targeting drugs .
Synthetic Flexibility :
- Piperidine derivatives with ether linkages () show easier deprotection under acidic conditions compared to carbamoyl-containing analogs, which may require harsher cleavage methods .
Biological Activity: Compounds like 2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid () demonstrate cyclopropane-induced steric effects, altering binding affinities in enzyme inhibition studies .
Computational Modeling :
- The General Amber Force Field (GAFF) () predicts conformational stability for Boc-protected piperidines, with RMSD values <0.3 Å, aiding in rational drug design .
Biological Activity
2-[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}carbamoyl)methoxy]acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies, case reports, and comparative analyses with similar compounds.
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- CAS Number : 1824085-55-3
The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a methoxyacetic acid moiety, contributing to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound is primarily linked to its potential as an intermediate in the synthesis of biologically active molecules, particularly in pharmaceutical applications. The following sections detail specific activities observed in research studies.
Enzyme Inhibition
The compound may also interact with various enzymes:
- Cholinesterase Inhibition : Compounds with similar structures have been shown to act as cholinesterase inhibitors, which could help in the treatment of neurodegenerative diseases.
- Kinase Activity : Some derivatives exhibit kinase inhibition, which is crucial for cancer treatment strategies.
Comparative Analysis with Similar Compounds
To better understand the biological potential of this compound, it is beneficial to compare it with related compounds.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with similar piperidine derivatives:
- Study on Antiviral Efficacy : A recent study demonstrated that certain piperidine-based compounds exhibited significant antiviral activity against HIV strains, suggesting that structural modifications could enhance efficacy ( ).
- Enzyme Interaction Studies : Research profiling various chemicals indicated that piperidine derivatives could act as effective enzyme inhibitors, which is crucial for drug development targeting metabolic pathways ( ).
- Toxicity Profiling : Toxicity assessments showed that while many piperidine derivatives are effective against target enzymes, they also require careful evaluation for cytotoxicity to ensure safety in therapeutic applications ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
